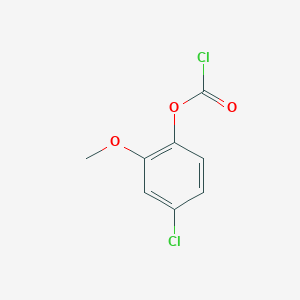
4-Chloro-2-methoxyphenyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methoxyphenyl chloroformate is an organic compound with the molecular formula C8H7ClO3. It is a member of the chloroformate family, which are esters of chloroformic acid. This compound is typically used as a reagent in organic synthesis due to its reactivity and ability to introduce protective groups in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-methoxyphenyl chloroformate can be synthesized through the reaction of 4-chloro-2-methoxyphenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the chloroformate .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow of phosgene gas into a solution of 4-chloro-2-methoxyphenol and a base. The reaction mixture is maintained at a controlled temperature to optimize yield and minimize side reactions. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methoxyphenyl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-chloro-2-methoxyphenol and carbon dioxide.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form carbamates.
Alcohols: Reacts with alcohols to form carbonate esters.
Major Products
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
4-Chloro-2-methoxyphenol: Formed from hydrolysis.
Scientific Research Applications
4-Chloro-2-methoxyphenyl chloroformate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-2-methoxyphenyl chloroformate involves its reactivity as an electrophile. It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonate esters, respectively. The molecular targets include the nucleophilic sites on these molecules, and the pathways involved are substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl chloroformate
- Ethyl chloroformate
- Phenyl chloroformate
- Benzyl chloroformate
Uniqueness
4-Chloro-2-methoxyphenyl chloroformate is unique due to the presence of both a chloro and a methoxy group on the aromatic ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to other chloroformates .
Properties
Molecular Formula |
C8H6Cl2O3 |
|---|---|
Molecular Weight |
221.03 g/mol |
IUPAC Name |
(4-chloro-2-methoxyphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6Cl2O3/c1-12-7-4-5(9)2-3-6(7)13-8(10)11/h2-4H,1H3 |
InChI Key |
UZEWQXCOUHXKOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13313197.png)


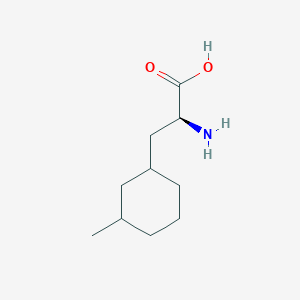
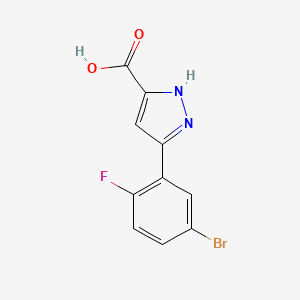

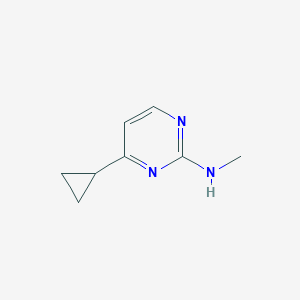
![1H-Pyrido[3,4-b]indol-5-ol, 2,3,4,9-tetrahydro-](/img/structure/B13313262.png)
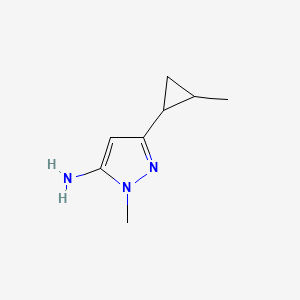

![4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13313267.png)
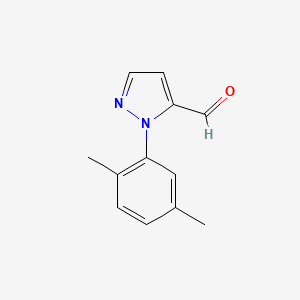
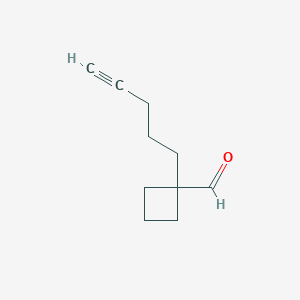
![4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol](/img/structure/B13313285.png)
